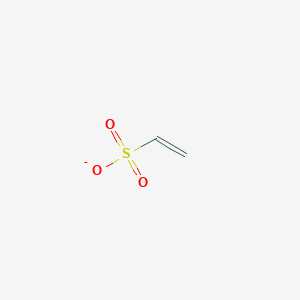

Ethenesulfonate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C2H3O3S- |

|---|---|

Peso molecular |

107.11 g/mol |

Nombre IUPAC |

ethenesulfonate |

InChI |

InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5)/p-1 |

Clave InChI |

NLVXSWCKKBEXTG-UHFFFAOYSA-M |

SMILES canónico |

C=CS(=O)(=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for Ethenesulfonate and Its Derivatives

Routes to Ethenesulfonate Core Structures

The formation of the fundamental this compound structure can be approached from multiple starting points, including halogenated ethanesulfonyl chlorides, carbyl sulfate (B86663), and thiirane-1,1-dioxide.

A prominent route to this compound involves the use of 2-substituted ethanesulfonyl chlorides. The specific pathway is heavily influenced by the nature of the substituent on the second carbon.

2-Hydroxyethanesulfonyl chloride serves as a key precursor, notable for being one of the first authenticated compounds to contain both a primary alcohol and a sulfonyl chloride functional group. researchgate.net It is readily prepared by the reaction of an aqueous solution of 2-mercaptoethanol (B42355) with chlorine. researchgate.netresearchgate.net

The reactions of 2-hydroxyethanesulfonyl chloride can proceed through multiple pathways. researchgate.net A major route involves an intramolecular cyclization to form a transient β-sultone (1,2-oxathietane 2,2-dioxide), which then undergoes nucleophilic ring opening to yield the final products. researchgate.netresearchgate.netuwo.ca In the presence of tertiary amines, a smaller but significant portion of the reaction proceeds via the formation of hydroxymethylsulfene, as confirmed by deuterium (B1214612) labeling studies. researchgate.netresearchgate.net While the primary reaction of this sulfene (B1252967) is to add an alcohol or water, a minor pathway involves the loss of the hydroxyl group to give this compound derivatives. researchgate.netresearchgate.net

Dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate, is a crucial mechanism for synthesizing ethenesulfonates from 2-haloethanesulfonyl chlorides. wikipedia.org The reaction of 2-chloroethanesulfonyl chloride with a tertiary amine like triethylamine (B128534) or 2,6-lutidine is a standard laboratory method for preparing ethenesulfonyl chloride. cdnsciencepub.com This is a type of β-elimination reaction, often proceeding through an E2 mechanism. rit.edubingol.edu.tr

The reaction pathway for 2-substituted ethanesulfonyl chlorides is highly dependent on the nucleofugality (the ability of a leaving group to depart) of the substituent at the 2-position. cdnsciencepub.com

High Nucleofugality: Substituents that are excellent leaving groups (e.g., -Cl, -SO2Cl) favor an initial elimination of HX to form ethenesulfonyl chloride. This intermediate then reacts further to yield this compound products. uwo.cacdnsciencepub.com

Intermediate Nucleofugality: Substituents that are moderate leaving groups lead to a mixture of products. The reaction proceeds via a sulfene intermediate, which can then either be trapped to form a 2-substituted ethanesulfonate or lose the 2-substituent to form an this compound. cdnsciencepub.com

Low Nucleofugality: Poor leaving groups result in the reaction proceeding exclusively via a sulfene intermediate, which is then trapped by a nucleophile (like an alcohol) to give the corresponding 2-substituted ethanesulfonate ester. cdnsciencepub.com

| Substituent (X) | Nucleofugality | Primary Reaction Pathway | Resulting Products |

|---|---|---|---|

| -Cl, -SO₂Cl | High | Initial Elimination (Alkene Route) | Neopentyl this compound |

| -OAc, -SCSOEt | Intermediate | Sulfene Formation with Partial Loss of X | Mixture of Neopentyl this compound and Neopentyl 2-substituted-ethanesulfonate |

| -OH, -SPh | Low | Sulfene Formation | Neopentyl 2-substituted-ethanesulfonate |

Carbyl sulfate (1,3,2λ⁶,4λ⁶-Dioxadithiane-2,2,4,4-tetrone) is an organosulfur compound that serves as a direct precursor to vinylsulfonic acid and its salts, such as sodium vinyl sulfonate. wikipedia.org It is produced in a highly exothermic, near-quantitative reaction between ethylene (B1197577) and sulfur trioxide in the vapor phase. wikipedia.org Ethylene-forming agents like ethanol can also be used in place of ethylene. wikipedia.orggoogle.com The process can also be carried out in liquid sulfur dioxide, which allows for very low reaction temperatures. google.com Hydrolysis of carbyl sulfate yields ethionic acid, which can be further hydrolyzed to isethionic acid. wikipedia.org However, its primary utility in this context is its role as a direct starting material for producing the activated alkene, vinylsulfonic acid. wikipedia.org

Thiirane-1,1-dioxide, also known as ethylene sulfone, has been investigated as a potential precursor. uwo.canih.gov However, studies on its reaction with hydroxide (B78521) ion have found that the major product is the ethanesulfonate anion, not this compound. uwo.ca This reaction is proposed to proceed through a penta-coordinated sulfur intermediate. uwo.ca Thiirane-1,1-dioxides are known to be unstable in some cases, undergoing a decomposition reaction that expels sulfur dioxide to form the corresponding alkene. thieme-connect.de While this demonstrates a pathway from this class of compounds to alkenes, the direct, high-yield synthesis of this compound from thiirane-1,1-dioxide is not the primary observed outcome. uwo.cathieme-connect.de

Synthesis via Halogenated Ethanesulfonyl Chlorides

Derivatization Strategies of this compound

The this compound structure contains an electron-poor double bond, making it susceptible to nucleophilic attack. This reactivity is the basis for its derivatization. The primary strategy involves the Michael addition (a nucleophilic addition to an α,β-unsaturated carbonyl compound, extended here to vinyl sulfonyls) of a nucleophile across the activated double bond. rit.eduwikipedia.org A variety of functional compounds can be synthesized through this nucleophilic addition to the vinyl sulfonic acid double bond or its derivatives. wikipedia.org For example, 2-chloroethanesulfonyl chloride can react with amines, where the initial product, an ethenesulfonamide (B1200577), can subsequently undergo a Michael-type addition with another molecule of the amine. rit.edu This reactivity allows for the attachment of a wide range of functional groups to the ethane (B1197151) backbone, starting from the this compound core.

Esterification Approaches to this compound Esters

The formation of this compound esters is a fundamental step in harnessing the synthetic potential of the parent sulfonic acid. These esters are crucial intermediates for introducing the vinyl sulfonyl group into various molecular frameworks.

Electrochemical Synthesis of Sulfonic Esters

Electrochemical methods present a modern approach to the synthesis of sulfonic esters, offering mild and controlled reaction conditions. One such method involves the electrochemical dehydration of sulfonic acids to their corresponding anhydrides. nih.gov These in-situ generated sulfonic anhydrides are highly reactive intermediates that can be directly converted into sulfonates by reaction with alcohols. nih.gov The process typically operates under a galvanostatic setup in a simple undivided cell at ambient conditions. nih.gov

Another electrochemical route begins with sulfonyl hydrazides. In this method, alkyl sulfonic esters are obtained when the reaction is conducted in alkyl alcohol solvents at a constant current. chemrxiv.org Mechanistic studies suggest that sulfonyl radicals are formed through electrochemical oxidation, which then react with alkoxy radicals originating from the alcohol solvent to generate the final ester product. chemrxiv.org

Specific Ester Synthesis (e.g., Ethyl this compound, Methyl this compound, Neopentyl this compound)

While direct synthesis data for this compound esters is sparse in readily available literature, the synthesis of analogous alkanesulfonates, such as methanesulfonates and ethanesulfonates, provides well-established templates for these transformations. google.comguidechem.compqri.org

Ethyl this compound Analogs: The synthesis of ethyl methanesulfonate (B1217627) can be achieved through several routes. A common laboratory preparation involves the reaction of methanesulfonyl chloride or methanesulfonic anhydride (B1165640) with ethyl alcohol. tum.deacs.org Industrially, methods have been developed that react methanesulfonic acid with triethyl orthoformate. google.com This process allows for the separation of by-products like ethyl formate and ethanol through distillation, ultimately yielding high-purity ethyl methanesulfonate. google.com Another approach uses acidic catalytic conditions, with catalysts like sulfuric acid, to drive the esterification between methanesulfonic acid and ethanol. guidechem.com

Methyl this compound Analogs: The formation of methyl methanesulfonate from methanesulfonic acid and methanol (B129727) has been studied to understand the reaction parameters. pqri.orgresearchgate.net These studies confirm that the reaction proceeds via the protonation of methanol, followed by nucleophilic attack. researchgate.net The formation of the sulfonate ester is significantly reduced at lower temperatures and in the presence of small amounts of water. pqri.org

Neopentyl this compound Analogs: Neopentyl sulfonates are often synthesized for specialized applications, such as in the development of radiolabeled compounds for medical imaging and therapy. researchgate.net The synthesis can involve the reaction of a suitable sulfonyl chloride with neopentyl alcohol. The reactivity of neopentyl sulfonates is a key feature in their application, for example, in nucleophilic substitution reactions to introduce labels like astatine-211 (²¹¹At). researchgate.net

| Ester Target (Analog) | Key Reactants | Reagents/Conditions | Notes |

|---|---|---|---|

| Ethyl this compound (Ethyl Methanesulfonate) | Methanesulfonic Acid, Ethanol | Acid catalyst (e.g., H₂SO₄) | Standard acid-catalyzed esterification. guidechem.com |

| Ethyl this compound (Ethyl Methanesulfonate) | Methanesulfonic Acid, Triethyl Orthoformate | Atmospheric and reduced pressure distillation | Industrial method with recycling of excess reagent. google.com |

| Methyl this compound (Methyl Methanesulfonate) | Methanesulfonic Acid, Methanol | Reaction temperature control | Formation is sensitive to temperature and water content. pqri.org |

| Neopentyl this compound (Neopentyl Sulfonate) | Neopentyl Alcohol, Sulfonyl Chloride | Standard esterification | Used as a precursor for specialized applications like radiolabeling. researchgate.net |

Functionalized Sulfonamide Synthesis via this compound Intermediates

This compound derivatives are valuable precursors for synthesizing functionalized sulfonamides, a class of compounds with significant applications.

1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrile Oxides, Nitrones)

The carbon-carbon double bond in this compound esters is electron-deficient due to the strong electron-withdrawing nature of the sulfonyl group. This makes it an excellent "dipolarophile" for 1,3-dipolar cycloaddition reactions. researchgate.net This reaction involves a 1,3-dipole, such as a nitrile oxide or a nitrone, reacting with the this compound in a concerted [4π + 2π] cycloaddition to form a five-membered heterocyclic ring. chesci.comwikipedia.org

With Nitrile Oxides: The reaction of an this compound with a nitrile oxide yields a substituted isoxazoline (B3343090) ring. researchgate.netmdpi.com This method is a powerful tool for constructing complex heterocyclic systems with high regioselectivity. researchgate.netnih.gov

With Nitrones: Similarly, nitrones react with ethenesulfonates to produce isoxazolidine (B1194047) derivatives. rsc.orgmdpi.commdpi.com These cycloaddition reactions are stereospecific and provide a reliable route to polyfunctionalized molecules. researchgate.net

Aminolysis of Pentafluorophenyl this compound Esters

Pentafluorophenyl (PFP) esters of ethenesulfonic acid are highly effective reagents for the synthesis of sulfonamides. The PFP group is an excellent leaving group, rendering the sulfur atom of the sulfonate highly susceptible to nucleophilic attack. researchgate.net When a PFP this compound is treated with a primary or secondary amine, a nucleophilic substitution reaction known as aminolysis occurs, readily displacing the pentafluorophenol to form the corresponding sulfonamide in good yield. researchgate.netresearchgate.net This method is often preferred over using sulfonyl chlorides due to the greater stability and easier handling of the PFP esters. researchgate.net The rate of this aminolysis can be further accelerated by using tetrabutylammonium salts. researchgate.net

Michael-Type Addition Reactions for Modified Ethenesulfonates

The polarized double bond of this compound makes it an ideal Michael acceptor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com In a Michael-type addition, a nucleophile (the Michael donor) adds to the β-carbon of the vinyl group, which is the electrophilic site. chemistrysteps.comyoutube.com

This reaction is widely used for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org A broad range of nucleophiles can act as Michael donors, including enolates (from β-keto esters or malonates), amines, and thiols. masterorganicchemistry.com The addition of these nucleophiles to an this compound derivative results in a modified sulfonate where a new substituent has been added to the ethyl chain, providing a versatile method for elaborating the molecular structure. wikipedia.orgchemistrysteps.com

Olefinic Modifications and Cycloadditions

Beyond simple nucleophilic additions, the double bond of this compound can be modified through other important reaction classes, including cycloadditions and additions of electrophilic reagents.

This compound is an effective dienophile in Diels-Alder reactions. atamanchemicals.comatamanchemicals.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. The strongly electron-withdrawing sulfonate group polarizes the ethene moiety, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic profile facilitates the orbital overlap required for the concerted cycloaddition mechanism with the Highest Occupied Molecular Orbital (HOMO) of a diene, leading to the efficient formation of cyclohexene-sulfonate derivatives.

Table of Compounds Mentioned

| Compound Name | Synonym |

| This compound | Vinylsulfonate |

| Taurine | 2-Aminoethanesulfonic acid |

The double bond of this compound is also susceptible to electrophilic attack, allowing for reactions such as halogenation and nitration. atamanchemicals.comatamanchemicals.com These reactions proceed via the addition of an electrophile across the ethene moiety.

Halogenation: In this reaction, electrophilic halogens (e.g., Br₂, Cl₂) add across the double bond. The reaction is initiated by the attack of the π-electrons of the alkene on the halogen, typically forming a cyclic halonium ion intermediate. Subsequent backside attack by the halide anion opens the ring to give the dihalogenated ethanesulfonate product.

Nitration: this compound can also undergo nitration across the double bond. This reaction involves an electrophilic nitrating agent, which adds to the alkene to form a nitro-substituted ethanesulfonate.

The table below outlines these olefinic modification reactions.

| Reaction Type | Reagent(s) | Product Feature |

| Diels-Alder Reaction | Conjugated Diene | Cyclohexene-sulfonate ring |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | 1,2-Dihaloethanesulfonate |

| Nitration | Nitrating Agent | Nitroethanesulfonate |

Reaction Mechanisms and Chemical Reactivity of Ethenesulfonate Compounds

Vinylogous Substitution Pathways

Vinylogous substitution in ethenesulfonate chemistry involves the transmission of electronic effects through the conjugated π-system, leading to reactivity at a site remote from the initial point of attack.

In the presence of tertiary amines, the reaction of ethenesulfonyl chloride proceeds via a pathway that involves the formation of a zwitterionic intermediate, sometimes referred to as a cationic sulfene (B1252967). This intermediate is not a free cation but rather a species with separated positive and negative charges. Evidence suggests that the formation of this zwitterion can occur through a two-step mechanism or a concerted process. In this pathway, the tertiary amine initially attacks the electrophilic sulfur atom of the ethenesulfonyl chloride. This initial nucleophilic attack leads to the formation of an adduct, which then rearranges to form the zwitterionic sulfene intermediate. This intermediate is highly reactive and serves as a key precursor in subsequent reactions.

The reaction of ethenesulfonyl chloride with alcohols, catalyzed by tertiary amines, is a classic example of vinylogous nucleophilic catalysis. In this mechanism, the tertiary amine acts as a nucleophilic catalyst by first reacting with the ethenesulfonyl chloride to form a more reactive intermediate. This intermediate then reacts with the alcohol. Experimental evidence, including studies with deuterium-labeled reagents, indicates that this vinylogous nucleophilic catalysis is the predominant pathway, accounting for approximately 80% of the reaction. The catalytic cycle involves the formation of the zwitterionic sulfene intermediate, which then reacts with the alcohol to yield the final this compound product and regenerate the tertiary amine catalyst.

Elimination-Addition Mechanisms

Elimination-addition pathways are also significant in the chemistry of sulfonyl compounds, often competing with substitution reactions. These mechanisms involve the initial formation of a highly reactive sulfene intermediate through an elimination step, followed by the addition of a nucleophile.

Sulfenes are highly reactive intermediates with the general structure R₂C=SO₂. In the context of this compound chemistry, the formation of a sulfene intermediate is a key step in the elimination-addition mechanism. For instance, the reaction of ethenesulfonyl chloride with tertiary amines can proceed through an E1cB (Elimination Unimolecular conjugate Base) process. In this mechanism, the tertiary amine acts as a base, abstracting a proton from the α-carbon to form a carbanion. This carbanion then expels the chloride ion to generate the sulfene intermediate. The sulfene is a potent electrophile and rapidly reacts with available nucleophiles, such as alcohols or water, to form the final addition product.

Nucleofugality, or the leaving group's ability to depart, plays a critical role in determining the preferred reaction pathway. In sulfonate chemistry, the nature of the leaving group can influence the competition between substitution and elimination-addition mechanisms. A better leaving group will facilitate reactions where the departure of the leaving group is part of the rate-determining step. For elimination-addition pathways that proceed via a sulfene intermediate, the nucleofugality of the group attached to the sulfonyl moiety is a determining factor. While specific studies detailing a wide range of leaving groups on the this compound scaffold are not abundant, general principles of physical organic chemistry suggest that a more effective leaving group would favor the formation of the sulfene intermediate, thereby promoting the elimination-addition pathway over a direct substitution mechanism. The stability of the departing anion is a key indicator of its effectiveness as a leaving group; weaker bases are generally better leaving groups.

The following table illustrates the relative reactivity of common sulfonate leaving groups, which can be extrapolated to understand potential effects in this compound systems.

| Leaving Group (Sulfonate) | Abbreviation | Relative Reactivity (Approx.) |

| Trifluoromethanesulfonate | TfO⁻ | ~10⁴ |

| p-Toluenesulfonate | TsO⁻ | 1 |

| Methanesulfonate (B1217627) | MsO⁻ | ~0.6 |

This table provides a generalized comparison of the leaving group ability of common sulfonates in nucleophilic substitution reactions. Higher relative reactivity indicates a better leaving group.

Direct Nucleophilic Substitution Processes

Direct nucleophilic substitution (SN2-type) at the sulfur atom of ethenesulfonyl chloride represents another viable reaction pathway, particularly in the absence of strong bases that would promote elimination. In this mechanism, a nucleophile directly attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group in a single, concerted step. This pathway is analogous to the well-established SN2 reactions at a carbon center. Kinetic studies and computational analysis of related sulfonyl chlorides have provided evidence for this direct displacement mechanism. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are in apical positions. The feasibility of this pathway is influenced by the steric hindrance around the sulfur atom and the nucleophilicity of the attacking species. For ethenesulfonyl chloride, direct attack at the sulfur is a competing pathway to the elimination-addition mechanism, with the dominant pathway being sensitive to the specific reaction conditions and the nature of the nucleophile.

Intramolecular Cyclization and Ring-Opening Dynamics (e.g., β-Sultone Intermediates)

The intramolecular cyclization of certain vinylsulfonate derivatives can lead to the formation of strained, four-membered cyclic sulfonic esters known as β-sultones. nih.govacs.org These reactions often proceed through transition metal-catalyzed cascades. For instance, a rhodium-catalyzed cascade reaction involving a sulfonyl-stabilized diazoketone and an internal vinylsulfonate unit can produce a tricyclic sultone as a single diastereomer. researchgate.net

β-sultones are notable for their high ring strain. This strain makes them reactive intermediates that are susceptible to ring-opening reactions. nih.gov However, the stability of β-sultones can be significantly influenced by the substituents on the ring. The presence of bulky and electron-withdrawing groups, such as a trichloromethyl (CCl₃) group, at the α-position can render the β-sultone exceptionally stable. acs.org Conversely, β-sultones with α-CH₂ groups are prone to rearrangement into isomeric sulfonic acids or larger γ- and δ-sultones at room temperature. acs.org The ring-opening of these intermediates can be achieved with various nucleophiles, leading to a range of functionalized sulfonates. For example, diastereoselective ring-opening of γ-sultones with sodium azide (B81097) has been used to synthesize homotaurine derivatives. acs.org

Reactivity in Advanced Reduction Processes

Advanced Reduction Processes (ARPs) are a class of water treatment technologies that utilize highly reactive reducing radicals to degrade oxidized contaminants. nih.gov A key reactive species in many ARPs is the hydrated electron (eₐₒ⁻), a powerful reducing agent. nih.gov this compound's reactivity in such processes is dictated by its interaction with these reducing species.

The reaction between this compound and the hydrated electron is exceptionally rapid. The electron-withdrawing nature of the sulfonate group enhances the reactivity of the molecule towards eₐₒ⁻. rsc.org The rate constant for the reaction of hydrated electrons with this compound has been determined, highlighting its high reactivity.

| Compound | Rate Constant (k) in M⁻¹s⁻¹ |

|---|---|

| This compound | 2.30 × 10⁹ |

This table presents the bimolecular rate constant for the reaction of this compound with hydrated electrons in aqueous solutions. Data sourced from rsc.org.

The reaction of hydrated electrons with unsaturated organic compounds like this compound can proceed through several mechanisms. rsc.org

Associative Mechanism : This is a primary pathway for compounds with double bonds. The hydrated electron associates with the π-system of the C=C double bond to form a transient radical anion. rsc.org

Concerted Mechanism : In this mechanism, bond cleavage and formation occur in a single, simultaneous step. This is more common in reactions like the dissociative cleavage of carbon-halogen bonds. rsc.org

For this compound, the most probable mechanism is an associative one, where the hydrated electron adds to the π bond, given the structure of the molecule. rsc.org

Michael Acceptor Properties and Thiol-Michael Addition Mechanisms

The this compound structure, and more generally vinyl sulfones, are potent Michael acceptors. nih.govadichemistry.com The strong electron-withdrawing sulfonate group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This property drives the Thiol-Michael addition, a conjugate addition reaction with thiols. acsgcipr.orgwikipedia.org

The mechanism typically proceeds via a base-catalyzed pathway. rsc.orgresearchgate.net

Thiolate Formation : A base abstracts the acidic proton from a thiol (R-SH), such as the side chain of a cysteine residue, to form a highly nucleophilic thiolate anion (R-S⁻). researchgate.net

Nucleophilic Attack : The thiolate anion attacks the electrophilic β-carbon of the this compound. This 1,4-addition breaks the π-bond of the alkene, creating a carbanion intermediate. researchgate.netrsc.org

Protonation : The carbanion is a strong base and is rapidly protonated by a proton source in the medium (often another thiol molecule or the conjugate acid of the base catalyst), yielding the final stable thioether adduct. rsc.orgresearchgate.net

Polymerization Studies of Ethenesulfonate Monomers

Radical Polymerization Methodologies

Radical polymerization stands as a primary method for synthesizing polymers from ethenesulfonate monomers. This section explores both conventional and controlled radical polymerization approaches.

Conventional Free Radical Polymerization of this compound Esters

Conventional free radical polymerization has been utilized for the polymerization of various this compound esters, including neopentyl this compound (NES), 1-butyl this compound (BES), isopropyl this compound (IPES), and phenyl this compound (PES). figshare.comacs.org In a typical bulk polymerization process, an initiator such as azobisisobutyronitrile (AIBN) is used to initiate the reaction.

For instance, the bulk polymerization of NES with AIBN at 60°C resulted in a polymer with a relatively low number-average molecular weight (Mn) of 5,000 g/mol and a polydispersity index (PDI) of 2.04, achieving a high monomer conversion of over 90% after 24 hours. acs.org The reaction proceeds with the reaction mixture transforming from a transparent liquid to a viscous material as the polymerization progresses. acs.org Similar polymerizations have been conducted for BES, IPES, and PES, yielding polymers with varying molecular weights and polydispersities depending on the specific monomer and reaction conditions.

Table 1: Conventional Radical Polymerization of this compound Esters

| Monomer | Initiator | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Conversion (%) |

|---|---|---|---|---|---|---|

| NES | AIBN | 60 | 24 | 5,000 | 2.04 | >90 |

| BES | AIBN | 60 | 24 | - | - | - |

| IPES | AIBN | 60 | 24 | - | - | - |

Controlled/Living Radical Polymerization Techniques

To achieve better control over polymer architecture, molecular weight, and polydispersity, controlled/living radical polymerization techniques have been employed for this compound monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for the controlled synthesis of polymers from this compound esters. figshare.com This method allows for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions. The RAFT polymerization of NES, BES, IPES, and PES has been successfully demonstrated. figshare.com

Under suitable conditions using a xanthate-type chain transfer agent, the RAFT polymerization of NES exhibited characteristics of a controlled process, including the formation of products with low polydispersity, a linear increase in molecular weight with conversion, and the ability to control the molecular weight based on the ratio of consumed monomer to the amount of chain transfer agent used. figshare.com The polymerization behavior of BES was found to be comparable to that of NES. figshare.com

The choice of the chain transfer agent (CTA) is critical for the success of RAFT polymerization. For the polymerization of this compound esters, a comparison of different classes of CTAs has been conducted, including xanthate-type, dithiocarbamate-type, and dithioester-type agents. figshare.com

Among the various CTAs evaluated, O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate, a xanthate-type CTA, was identified as the most efficient for obtaining poly(neopentyl this compound) (poly(NES)) and poly(1-butyl this compound) (poly(BES)) with low polydispersities. figshare.com The efficacy of the CTA is influenced by several parameters, including temperature and the molar ratio of CTA to the initiator. figshare.com

Table 2: Comparison of CTA Types for RAFT Polymerization of this compound Esters

| CTA Type | Monomers | Efficacy |

|---|---|---|

| Xanthate-type (O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate) | NES, BES | Most efficient, low polydispersities |

| Dithiocarbamate-type | NES, BES, IPES, PES | Less efficient than the specified xanthate |

Copolymerization Investigations

The copolymerization of this compound with other vinyl monomers allows for the synthesis of materials with tailored properties.

Alternating Copolymerization with Vinyl Acetate and Vinyl Chloride

Investigations into the copolymerization of butyl vinylsulfonate have indicated a tendency for alternation with both vinyl acetate and vinyl chloride. researchgate.net This suggests that the monomers tend to arrange in an alternating sequence along the polymer chain rather than in random or block sequences. The reactivity of butyl vinylsulfonate was found to be comparable to that of vinyl acetate and vinyl chloride. researchgate.net However, detailed studies providing reactivity ratios and in-depth characterization of the alternating nature of these specific copolymers are not extensively documented in the readily available literature.

Copolymerization with Styrene (B11656) and Acrylates

The copolymerization of this compound monomers with styrene and various acrylates is a significant area of research, leading to the synthesis of copolymers with a range of properties and applications. The incorporation of sulfonate groups into polystyrene and polyacrylate backbones can dramatically alter their characteristics, particularly their thermal stability and glass transition temperatures.

Studies on the emulsion polymerization of styrene with sodium styrene sulfonate have shown that the kinetics of copolymerization are significantly enhanced with an increased feed of the sulfonate monomer. researchgate.net Reactivity ratios, which indicate the preference of a growing polymer chain to add a monomer of its own kind or the comonomer, have been determined for these systems. For the styrene (S) and sodium styrene sulfonate (NaSS) pair, the reactivity ratios were found to be rS = 0.5 and rNaSS = 10. researchgate.net These values suggest that a growing polymer chain ending in a styrene unit prefers to add another styrene monomer, while a chain ending in a sodium styrene sulfonate unit has a strong preference for adding another sodium styrene sulfonate monomer. researchgate.net This leads to the formation of copolymers with blocks of sulfonate units.

The composition of the resulting copolymer has a marked effect on its properties. For instance, a higher content of sodium styrene sulfonate in the copolymer backbone leads to enhanced thermal stability and higher glass transition temperatures. researchgate.net Similarly, in the copolymerization of styrene and sodium acrylate, the resulting copolymer evolves from being rich in sodium acrylate to being rich in styrene as the reaction progresses. researchgate.net

The copolymerization of this compound monomers is not limited to styrene. Various acrylates are also used as comonomers. For example, novel styrene copolymers have been prepared with ring-substituted ethyl phenylcyanoacrylates. chemrxiv.org The composition of these copolymers, determined by nitrogen analysis, showed 18.3 to 42.3 mol% of the acrylate monomer units. chemrxiv.org The nature of the acrylate and the reaction conditions can influence the final properties of the copolymer.

Interactive Data Table: Reactivity Ratios in this compound Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Tendency |

|---|---|---|---|---|

| Styrene | Sodium Styrene Sulfonate | 0.5 | 10 | Blocky (NaSS) |

| Methacrylic Acid | Sodium 4-Styrene Sulfonate | 0.44 | 1.34 | Favored incorporation of SS |

Cyclopolymerization Phenomena

Cyclopolymerization is a process where a monomer containing two polymerizable double bonds undergoes an alternating sequence of intramolecular and intermolecular propagation steps, leading to the formation of cyclic structures within the main polymer chain.

The polymerization of allyl this compound (AES) is a notable example of cyclopolymerization. During the polymerization of AES, intramolecular cyclization occurs, leading to the formation of cyclic repeating units. Studies involving the telomerization of AES in the presence of butyl mercaptan have provided insights into the structure of these cyclic units. ugent.be The reaction yielded a mixture of two main products: a five-membered ring sultone with a sulfide group and a five-membered ring sulfonium salt. ugent.be

The cyclopolymerization of monomers like allyl this compound results in polymers with recurring cyclic units. In the case of poly-AES, these are believed to be five-membered rings. ugent.be The tendency for intramolecular cyclization is influenced by the structure of the monomer and the reaction conditions. The formation of these cyclic units can impact the polymer's physical and chemical properties, such as its solubility, thermal stability, and mechanical strength.

It is important to note that the polymerization of related monomers, such as allyl allyl sulfonate (AAS), can be more complex. Telomerization studies of AAS have shown rearrangements of the allyl group to a propenyl group, suggesting that the resulting polymer may have a more intricate structure than what would be expected from a simple cyclopolymerization mechanism. ugent.be This highlights the unique nature of the cyclopolymerization of allyl this compound and the formation of its characteristic cyclic recurring units.

Polymer Modification and Functionalization Through this compound Units

Polymers containing this compound units offer versatile platforms for post-polymerization modification and functionalization. These modifications can be used to introduce new functionalities, alter the polymer's properties, or create cross-linked networks.

A common strategy for synthesizing polymers with sulfonic acid groups involves the polymerization of a protected this compound monomer, followed by a deprotection step. This approach is often necessary because the direct polymerization of sulfonic acid-containing monomers can be challenging due to their high reactivity and potential interference with the polymerization catalyst. nih.gov

One method involves protecting the sulfonic acid as an alkyl ester. nih.gov For instance, precision poly(sulfonate ester)s can be synthesized and subsequently deprotected post-polymerization. researchgate.net A "heterogeneous to homogenous deprotection" strategy has been developed, where the polymer is suspended in a non-solvent and then reacted into a solution to complete the deprotection. researchgate.net The resulting poly(sodium sulfonate) salts can then be converted to precise poly(sulfonic acids). researchgate.net

Another approach utilizes silyl protecting groups. The deprotection of silyl ethers to yield hydroxyl groups is a well-established technique in organic synthesis and can be adapted for the deprotection of silyl-protected sulfonic acids. gelest.comnih.gov Reagents such as tetra-n-butylammonium fluoride (TBAF) are commonly used for this purpose. gelest.comyoutube.com The choice of deprotection strategy depends on the specific protecting group and the desired final polymer structure.

This compound units within a polymer can be utilized for cross-linking, which involves the formation of covalent or ionic bonds between polymer chains to create a three-dimensional network. youtube.com This process can significantly improve the mechanical properties, thermal stability, and solvent resistance of the polymer. youtube.commdpi.com

One strategy for cross-linking polymers containing sulfonate groups is through the use of bifunctional cross-linking agents. For example, double isothiuronium salts can be used to form solid cross-linked polymers, while double salts of amines can yield soluble cross-linked polymers. researchgate.net

In the context of sulfonated poly(arylene ether sulfone)s, polymeric cross-linkers have been used to create stable membranes for fuel cell applications. mdpi.com These cross-linked structures can be obtained even with a high degree of sulfonation, leading to materials with improved dimensional stability and mechanical strength. mdpi.com Additionally, the direct sulfonation of cross-linked polystyrene resins can introduce sulfone bridges between phenyl rings, which act as an additional form of cross-linking. mdpi.com This post-sulfonation cross-linking affects the swelling behavior and morphology of the resulting material. mdpi.com

Kinetic Investigations of this compound Polymerization

The study of the kinetics of this compound polymerization is crucial for understanding the reaction mechanism, controlling the polymer properties, and optimizing the polymerization process. Kinetic investigations typically focus on determining the rate of polymerization, the influence of various reaction parameters, and the kinetic constants associated with the elementary steps of polymerization: initiation, propagation, and termination.

Research into the free radical polymerization of vinylsulfonic acid, a closely related monomer to this compound, has revealed non-ideal polymerization kinetics even at low conversions. researchgate.net Furthermore, an autoacceleration effect is observed above certain monomer concentrations and conversions. researchgate.net The polymerization kinetics of this compound and its derivatives are influenced by several factors, including monomer concentration, initiator concentration, temperature, and the pH of the reaction medium.

Studies on the polymerization of vinylsulfonic acid have shown that the gravimetric conversion is at its maximum in acidic media and at its minimum in basic media. researchgate.net This is a significant consideration for the polymerization of this compound, which is the salt of a strong acid.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed for the polymerization of vinyl sulfonate esters. researchgate.net These studies have demonstrated the ability to produce polymers with relatively narrow molecular weight distributions and predetermined molecular weights. researchgate.net A linear increase in the number-average molecular weight (Mn) with monomer conversion is a key indicator of a controlled polymerization process, and this has been observed in the RAFT polymerization of this compound esters.

Detailed Research Findings

Kinetic studies on the polymerization of this compound and its derivatives have provided valuable quantitative data. For instance, in the polymerization of sodium p-styrenesulfonate, a structurally related monomer, the polymerization rate equation was determined to be Rp = k[M]1.0[I]0.53. researchgate.net This indicates that the chain termination reaction follows a bimolecular mechanism and the initiation process is independent of the monomer concentration. researchgate.net The apparent activation energy for this polymerization was found to be 84.97 kJ·mol-1. researchgate.net

The influence of initiator concentration on the polymerization kinetics is a critical aspect. As expected, an increase in the initiator concentration generally leads to a higher rate of polymerization. nih.govmdpi.com This is due to the generation of a greater number of radicals, which initiate more polymer chains simultaneously. nih.gov

The temperature of the polymerization reaction also has a significant effect on the kinetics. Higher temperatures typically increase the rate of decomposition of the initiator, leading to a higher concentration of radicals and thus a faster rate of polymerization. mdpi.com However, temperature can also influence chain transfer reactions and the molecular weight of the resulting polymer.

The following data tables summarize some of the kinetic parameters and polymerization conditions reported in the literature for this compound and related monomers.

| Monomer | Polymerization Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Sodium p-styrenesulfonate | Free Radical | Rate Equation | Rp = k[M]1.0[I]0.53 | researchgate.net |

| Sodium p-styrenesulfonate | Free Radical | Activation Energy (Ea) | 84.97 kJ·mol-1 | researchgate.net |

Theoretical and Computational Chemistry Approaches to Ethenesulfonate

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis focuses on solving the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For ethenesulfonate, these methods elucidate how the arrangement of electrons defines its chemical character, particularly the influence of the electron-withdrawing sulfonate group on the vinyl moiety.

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org Instead of dealing with the complex wave function of all electrons, DFT calculates the properties of a system based on its spatially dependent electron density. wikipedia.org This approach offers a balance between accuracy and computational cost, making it a versatile tool for studying molecules like this compound. wikipedia.org

Applications of DFT to sulfonate-containing systems involve several key areas:

Geometric Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in the this compound anion. This involves finding the minimum energy structure on the potential energy surface, which provides accurate bond lengths and angles.

Electronic Property Calculation: DFT calculations yield critical molecular-level descriptors, including molecular orbital energy levels (such as HOMO and LUMO), atomic charge distributions, and local electron densities. mdpi.com For this compound, these calculations reveal the significant polarization induced by the -SO₃⁻ group.

Vibrational Analysis: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. These theoretical spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure and assign vibrational modes. nih.gov

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. mdpi.com Different functionals, such as Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals like B3LYP, are chosen based on the specific properties being investigated. mdpi.comyoutube.com For instance, Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, can reveal details about charge transfer and the characteristics of the sulfonate group as a leaving group in related molecules. nih.gov

| Vibrational Frequencies | The frequencies at which the molecule's bonds stretch, bend, and twist. | Allows for the theoretical prediction of IR and Raman spectra for structural confirmation. |

Molecular Orbital (MO) theory describes chemical bonds as arising from the combination of atomic orbitals to form molecular orbitals that are delocalized over the entire molecule. youtube.comweebly.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for predicting chemical reactivity. mdpi.com This frontier molecular orbital (FMO) approach posits that the most significant interactions occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). mdpi.com

For this compound, MO theory provides a framework for understanding its reactivity:

HOMO and LUMO Analysis: The electron-withdrawing sulfonate group significantly lowers the energy of both the HOMO and LUMO of the vinyl group. A lower LUMO energy indicates a greater ability to accept electrons, making this compound susceptible to nucleophilic attack (e.g., in Michael additions). mdpi.com A higher HOMO energy suggests a greater ability to donate electrons. mdpi.com

Reactivity Descriptors: The energies of the HOMO and LUMO are used to calculate various reactivity indices that quantify the chemical behavior of a molecule. A large HOMO-LUMO gap generally implies high kinetic stability. mdpi.com

Table 2: Conceptual DFT Reactivity Descriptors from MO Energies

| Descriptor | Formula | Interpretation for this compound |

|---|---|---|

| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added. A high value indicates electrophilic character. |

| Ionization Potential (I) | I ≈ -E(HOMO) | The energy required to remove an electron. A high value indicates stability against oxidation. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to high hardness. |

| Electrophilicity Index (ω) | ω = (I + A)² / (8 * (I - A)) | Quantifies the ability of a species to accept electrons. This compound is expected to have a significant electrophilicity index. mdpi.com |

The distribution of the LUMO across the this compound molecule is particularly revealing. It is expected to have large coefficients on the β-carbon of the vinyl group, indicating that this is the primary site for nucleophilic attack, consistent with its behavior as a Michael acceptor.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions. nih.govnih.gov By simulating the transformation from reactants to products, researchers can identify key intermediates and transition states, providing a complete picture of the reaction mechanism.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the critical geometry that reactants must pass through to become products. arxiv.org Locating and characterizing these transient structures is a central goal of computational reaction modeling. umich.edu

For reactions involving this compound, such as nucleophilic additions or cycloadditions, transition state analysis involves:

Locating the TS: Algorithms like the nudged elastic band (NEB) method or dimer methods are used to find the first-order saddle point on the potential energy surface that connects reactants and products. umich.edu

Verifying the TS: A true transition state structure is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency. umich.edu This imaginary frequency corresponds to the motion along the reaction coordinate—the atomic displacements that lead from the TS to the products.

Analyzing the TS Geometry: The bond lengths and angles of the transition state provide insight into the reaction mechanism. For example, in a Michael addition to this compound, the TS geometry would show the partial formation of the new bond between the nucleophile and the β-carbon and the beginning of rehybridization at the vinyl carbons.

Despite their importance, transition state calculations can be computationally demanding and challenging. researchgate.net However, they provide invaluable information about the atomistic details of bond-breaking and bond-forming events. arxiv.orgumich.edu

Once the structures of the reactants, products, and the transition state have been optimized, their energies can be calculated to construct a reaction energy profile. This profile plots the potential energy of the system as it progresses along the reaction coordinate.

Key features of the energetic profile include:

Activation Energy (Ea or ΔG‡): This is the energy difference between the reactants and the transition state. researchgate.net It is the primary determinant of the reaction rate, as described by the Arrhenius and Eyring equations. A lower activation energy corresponds to a faster reaction.

Reaction Energy (ΔErxn or ΔGrxn): This is the energy difference between the products and the reactants. A negative value indicates an exothermic (thermodynamically favorable) reaction, while a positive value indicates an endothermic one.

Polymerization Process Simulation and Modeling

The modeling and simulation of polymerization processes (MSPP) is a crucial field within polymer reaction engineering. mdpi.commdpi-res.com It involves developing mathematical models that describe the complex kinetics and transport phenomena occurring in a polymerization reactor to predict the properties of the final polymer. researchgate.net

For this compound, which can undergo polymerization to form poly(this compound), simulation can be used to:

Model Polymerization Kinetics: This involves creating a kinetic scheme that includes all relevant reaction steps: initiation, propagation, chain transfer, and termination. The electron-deficient nature of the this compound monomer means it often exhibits preferential cross-propagation with electron-rich comonomers.

Predict Polymer Properties: Simulations can predict key polymer characteristics such as molecular weight distribution (MWD), copolymer composition, and polymer microstructure. This is fundamental for tailoring the polymer's properties for specific applications. researchgate.net

Optimize Reactor Performance: Process simulation software (e.g., Aspen Polymers) can be used to model the behavior of polymerization reactors. aspentech.com By varying process parameters like temperature, pressure, monomer feed rates, and initiator concentration, the model can help optimize the process for higher yield, desired polymer quality, and improved safety. aspentech.comnih.gov

These models combine fundamental principles of polymerization kinetics with reactor engineering and thermodynamics to provide a comprehensive understanding of the manufacturing process from the molecular to the industrial scale. mdpi.commdpi-res.com

Computational Insights into Chain Transfer Reactions

Chain transfer reactions are critical events in polymerization that can significantly influence the molecular weight and architecture of the resulting polymer. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the propensity of this compound and related vinylsulfonate monomers to undergo such reactions.

Theoretical investigations have focused on the susceptibility of the vinyl group in vinylsulfonate monomers to radical attack, a key step in both propagation and chain transfer. By analyzing global and local reactivity descriptors, researchers can predict the most likely sites for radical interaction. For instance, a DFT study on anilinium 4-styrenesulfonate (a styrenic vinylsulfonate) and anilinium 2-acrylamide-2-methyl-1-propanesulfonate (an acrylic vinylsulfonate) revealed that the acrylic monomer is more prone to react with a free radical. This difference in reactivity is attributed to the electronic effects of the spacer group between the vinyl and sulfonate moieties, with the aromatic ring in the styrenic monomer decreasing the electron density of its vinyl group. nih.gov

Experimentally, it has been observed that the conventional free radical polymerization of oligo ethylene (B1197577) glycol this compound (EGES) monomers often results in the formation of only oligomers, indicating a high incidence of chain transfer reactions. rsc.org Computational deductions from end-group analysis suggest that these chain transfer events occur from methylene (B1212753) ether and methoxy (B1213986) groups within the monomer structure. rsc.org Fluorination of these monomers was found to suppress these chain transfer reactions, leading to higher conversions and molecular weights. This highlights the significant impact of subtle changes in monomer structure on polymerization kinetics, an area ripe for detailed computational investigation to elucidate the underlying energetic barriers. rsc.org

Modeling of Polymer Architectures Incorporating this compound

While specific computational models detailing the architecture of polymers incorporating this compound are not extensively documented in publicly available research, the broader field of computational polymer science provides the framework for such investigations. Molecular dynamics (MD) simulations, for example, are a powerful tool for predicting the three-dimensional structure and dynamic behavior of polymer chains in various environments.

For polymers containing sulfonate groups, MD simulations can elucidate the aggregation of ionic groups and the resulting morphology of the polymer matrix. These simulations can model the influence of factors such as the concentration of sulfonated monomers, the nature of counterions, and the presence of solvents on the polymer's architecture. This is particularly relevant for understanding the properties of poly(this compound)-based materials in applications such as ion-exchange membranes or hydrogels.

The principles for modeling such architectures are well-established. Coarse-grained MD simulations, for instance, can be used to study the large-scale structure and phase separation in copolymers containing sulfonated blocks. All-atom MD simulations can provide detailed insights into the local interactions and conformations of the polymer chains. These computational techniques would be invaluable in designing novel this compound-containing polymers with tailored architectures and properties.

Structure-Reactivity Relationship Predictions

The prediction of a monomer's reactivity is a cornerstone of polymer chemistry, and computational methods offer a quantitative approach to understanding the structure-reactivity relationship of this compound. DFT calculations are particularly well-suited for this purpose, allowing for the determination of various electronic and energetic parameters that govern reactivity.

A theoretical study of vinylsulfonate monomers provides a clear example of how computational chemistry can be used to predict reactivity. nih.gov By calculating global reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), chemical potential, hardness, and electrophilicity, researchers can gain a comprehensive understanding of a monomer's reactivity profile.

For instance, the susceptibility of a vinyl group to a radical attack can be directly correlated with these calculated descriptors. nih.gov The analysis of local reactivity descriptors, such as Fukui functions, can further pinpoint the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov These computational predictions align with experimental observations, where monomers predicted to have higher reactivity indeed exhibit higher conversion rates and lead to polymers with greater molecular weights. nih.gov

The following table summarizes key global reactivity descriptors calculated for two vinylsulfonate monomers, anilinium 4-styrenesulfonate (ani-SS) and anilinium 2-acrylamide-2-methyl-1-propanesulfonate (ani-AMPS), which serve as models for understanding the reactivity of the vinylsulfonate functional group. nih.gov

| Descriptor | ani-SS (kcal/mol) | ani-AMPS (kcal/mol) |

| Chemical Potential (μ) | -110.45 | -108.84 |

| Hardness (η) | 68.27 | 71.26 |

| Electrophilicity (ω) | 89.44 | 82.91 |

These theoretical approaches provide a robust framework for predicting the reactivity of this compound and its derivatives, guiding the rational design of new monomers and polymerization processes.

Analytical Methodologies for Ethenesulfonate and Its Research Applications

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable in the analysis of ethenesulfonate and its derivatives, providing detailed information on molecular structure, functional groups, and purity. These techniques are crucial for both qualitative identification and quantitative measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique signals that are characteristic of the this compound molecule.

In ¹H NMR spectroscopy, the vinyl protons of sodium this compound produce distinctive signals in the chemical shift range of δ 5.5-6.5 ppm. smolecule.com The ¹³C NMR spectrum is characterized by signals for the vinyl carbons, which appear in the δ 120-140 ppm region, confirming the presence of the carbon-carbon double bond. smolecule.com

Further research into related compounds, such as 2-substituted sodium ethanesulfonates, has utilized ³³S NMR spectroscopy. nih.govresearchgate.net These studies demonstrate that the chemical shifts and linewidths of the sulfur-33 nucleus are sensitive to the electronic properties of nearby substituents. nih.govresearchgate.net This sensitivity allows for detailed analysis of the chemical environment around the sulfonate group, which can be applied to understand the structure and bonding in this compound-containing polymers and derivatives. Specifically, electron-withdrawing substituents cause an upfield shift of the ³³S resonance, which is related to changes in the paramagnetic contribution to the sulfur-shielding constant. nih.gov

Below is a table summarizing the characteristic NMR chemical shifts for Sodium this compound.

| Nucleus | Chemical Shift (δ) | Region/Assignment |

| ¹H | 5.5 - 6.5 ppm | Vinyl Protons |

| ¹³C | 120 - 140 ppm | Vinyl Carbons |

Data sourced from spectral database information. smolecule.com

Infrared (IR) and UV-Visible Spectroscopy Applications

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum of sodium this compound displays several characteristic absorption bands that confirm its molecular structure.

Key vibrational modes include the strong sulfone stretching vibrations, which are typically observed in the 1200-1300 cm⁻¹ region. smolecule.com The presence of the carbon-carbon double bond is confirmed by a stretching vibration band around 1600 cm⁻¹. smolecule.com Additionally, the carbon-hydrogen (C-H) stretching vibrations of the vinyl group are found near 3000 cm⁻¹. smolecule.com

In contrast, Ultraviolet-Visible (UV-Vis) spectroscopy has limited application for the direct analysis of simple this compound. The molecule lacks an extended system of conjugated double bonds or other chromophores that absorb light in the UV-Visible range. smolecule.comutoronto.ca Consequently, it shows minimal absorption in this region of the electromagnetic spectrum. smolecule.com However, UV-Vis detectors may be used in conjunction with other techniques, like liquid chromatography, for quantitative analysis, particularly if the this compound has been derivatized with a UV-absorbing species. nih.govmu-varna.bg

The following table presents the characteristic IR absorption bands for Sodium this compound.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Sulfone (SO₂) | 1200 - 1300 | Stretching |

| C=C | ~1600 | Stretching |

| Vinyl C-H | ~3000 | Stretching |

Data compiled from spectroscopic analysis reports. smolecule.com

Mass Spectrometry (MS) for Compound Identification and End-Group Analysis

Mass spectrometry (MS) is a powerful analytical technique used for the definitive identification of this compound and for the structural analysis of polymers derived from it. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing the this compound anion.

In ESI-MS analysis performed in negative ion mode, sodium this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 129. smolecule.com This peak corresponds to the [M-Na]⁻ anion, providing clear confirmation of the compound's molecular weight. smolecule.com Fragmentation patterns observed during MS/MS experiments can further verify the structure. smolecule.com

For polymers, MS techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and ESI-MS, are essential for end-group analysis. mtoz-biolabs.comjeol.com The terminal groups of a polymer chain significantly influence its properties and provide insight into the polymerization mechanism. mtoz-biolabs.com High-resolution mass spectrometry can accurately determine the mass of the entire polymer chain, and from the total mass and the known mass of the repeating monomer unit (this compound), the mass of the end groups can be calculated. jeol.com This information is critical for confirming the structure of copolymers and for quality control in polymer synthesis. mtoz-biolabs.comjeol.com

Chromatographic Separations in this compound Research

Chromatographic techniques are fundamental for separating components of a mixture, allowing for the purification and detailed analysis of this compound and its related materials. These methods are applied to assess purity, identify byproducts, and characterize polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to separate and identify volatile and semi-volatile compounds. While this compound salts are non-volatile, GC-MS is highly relevant for the analysis of potential volatile byproducts or impurities that may be present from its synthesis.

For instance, related sulfonate compounds, such as methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS), which are potential genotoxic impurities in pharmaceutical manufacturing, are routinely analyzed by GC-MS. nih.govjapsonline.comsemanticscholar.org The methodology involves separating the volatile impurities on a GC column followed by detection and identification using a mass spectrometer. japsonline.com This same principle can be applied to assess the purity of this compound reagents by detecting volatile organic contaminants. Derivatization techniques can also be employed to convert non-volatile sulfonates into more volatile derivatives suitable for GC-MS analysis, a strategy used for monitoring sulfonate ester formation. researchgate.net The high specificity and low detection limits of GC-MS make it an excellent tool for quality control. japsonline.comresearchgate.net

Size-Exclusion Chromatography (SEC) for Polymer Characterization

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is the primary technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. rsc.orgresearchgate.net SEC separates polymer molecules based on their size, or more precisely, their hydrodynamic volume, in solution. researchgate.net

In an SEC experiment, a solution of the polymer is passed through a column packed with porous gel particles. fishersci.com Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, resulting in a longer path and later elution times. researchgate.net

By calibrating the column with polymer standards of known molecular weight, a relationship between elution time and molecular weight can be established. researchgate.net This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. rsc.org Detectors commonly coupled with SEC include refractive index (RI) and multi-angle light scattering (MALS) detectors, which can provide absolute molecular weight determination without the need for column calibration. rsc.orgnih.gov This technique is crucial for understanding how polymerization conditions affect the final properties of poly(this compound) and its copolymers.

Ion Exchange Chromatography for Sulfonic Acid Isolation

Ion Exchange Chromatography (IEC) is a powerful analytical technique utilized for the separation and purification of ionic compounds, including sulfonic acids like this compound. iajps.comlibretexts.org The fundamental principle of IEC lies in the reversible electrostatic interaction between charged analytes and oppositely charged functional groups covalently bound to a stationary phase or resin. iajps.comharvardapparatus.com This method is particularly effective for isolating sulfonic acids from complex mixtures due to their inherent negative charge in aqueous solutions.

The separation process involves several key steps. Initially, the ion exchange column is equilibrated with a buffer to set a specific pH and ionic strength. harvardapparatus.com When a sample containing sulfonate anions is introduced, these anions displace the counter-ions associated with the positively charged functional groups on an anion exchange resin and bind to the stationary phase. harvardapparatus.com Molecules that are neutral or have the same charge as the resin pass through the column without being retained. harvardapparatus.com

Elution of the bound sulfonic acids is typically achieved by altering the composition of the mobile phase. This can be done in two primary ways:

Increasing Ionic Strength: A gradient of increasing salt concentration is passed through the column. tosohbioscience.com The salt ions compete with the bound sulfonic acid anions for the binding sites on the resin, leading to the release and elution of the analyte. tosohbioscience.com Compounds with weaker ionic interactions elute first, while those with stronger interactions require higher salt concentrations to be displaced. tosohbioscience.com

Changing pH: Adjusting the pH of the mobile phase can alter the charge of the analyte or the functional groups on the resin, leading to elution. tosohbioscience.com

Different types of resins are available for IEC, primarily categorized as either anion exchangers (with positive functional groups like quaternary amines) or cation exchangers (with negative functional groups like sulfonate groups). libretexts.org For the isolation of sulfonic acids, anion exchange chromatography is the method of choice. tandfonline.com High-performance ion-exchange chromatography (HPIEC) has proven to be highly efficient for the separation of various sulfonated compounds and can be coupled with mass spectrometry (MS) for enhanced detection and identification. nih.gov

The selection of the stationary phase and mobile phase conditions is critical for achieving optimal separation. For instance, the retention behavior of aromatic sulfonic acids can differ significantly depending on the column's polymer backbone, with aliphatic backbones sometimes showing weaker retention due to reduced pi-pi bond interactions. epa.gov

Electrochemical Methods in this compound Analysis and Synthesis Monitoring

Electrochemical methods offer a suite of techniques for the analysis of electroactive species and for monitoring the progress of chemical reactions, including the synthesis of this compound and related compounds. asdlib.orgeag.com These methods are based on measuring electrical parameters such as potential, current, or charge, which are related to the concentration of an analyte or the rate of a chemical transformation. asdlib.orgethz.ch

Several electrochemical techniques are applicable to the study of sulfonates:

Potentiometry: This method measures the potential difference between two electrodes in an electrochemical cell at near-zero current. ethz.ch The potential of a working or indicator electrode is related to the concentration of a specific ion in the solution. Ion-selective electrodes (ISEs) could potentially be developed to be sensitive to sulfonate ions, allowing for direct concentration measurements.

Voltammetry: In voltammetry, a time-dependent potential is applied to a working electrode, and the resulting current is measured as a function of that potential. ethz.ch Techniques like cyclic voltammetry (CV) can be used to study the oxidation and reduction processes of sulfonated compounds and their precursors. eag.com This is particularly useful for monitoring synthesis, as the appearance of a product or disappearance of a reactant can be tracked by changes in the voltammetric profile. nih.gov

Electrochemical methods are also directly employed in the synthesis of sulfonated compounds. Electrosynthesis offers a metal- and reagent-free approach for creating sulfonate esters. nih.gov For example, the direct anodic oxidation of arenes in the presence of sulfur dioxide and an alcohol can produce alkyl arylsulfonates. nih.gov Similarly, an electrochemical three-component reaction of cinnamic acids, SO2, and alcohols can yield alkyl alkenesulfonates. researchgate.net The direct sulfonation of methane (B114726) to methanesulfonic acid has also been achieved in an electrochemical reactor. nih.gov

In these synthetic applications, electrochemical parameters serve as direct monitoring tools. By controlling the current (controlled-current coulometry) or potential (controlled-potential coulometry) and measuring the charge passed, the extent of the reaction can be precisely determined. ethz.ch For instance, monitoring the current-voltage curve can provide real-time information about the reaction rate and the formation of intermediates or products. eag.com

Advanced Analytical Techniques for Polymer Characterization

Polymers derived from this compound, such as poly(sodium this compound), require advanced analytical techniques to elucidate their complex structural and molecular weight characteristics.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a soft ionization mass spectrometry technique that is exceptionally well-suited for the characterization of synthetic polymers. nih.govnih.gov It provides detailed information about the molecular weight distribution, end groups, and repeating units of a polymer. cmu.edu

The technique involves mixing the polymer analyte with a matrix compound (a small organic molecule that absorbs laser energy) and a cationization salt. A laser pulse irradiates the mixture, causing the matrix to desorb and ionize, carrying the polymer molecules into the gas phase as intact, singly charged ions. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

Key information obtained from MALDI-ToF MS for poly(this compound) includes:

Molecular Weight Averages: The resulting mass spectrum shows a distribution of peaks, each corresponding to a polymer chain of a specific length (n-mer). From this distribution, crucial molecular weight averages can be calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight fraction of each polymer molecule.

Dispersity (Đ): The ratio of Mw to Mn (Đ = Mw/Mn), which quantifies the breadth of the molecular weight distribution. A value close to 1.0 indicates a very narrow distribution, meaning the polymer chains are of similar length. sigmaaldrich.com

The high resolution of MALDI-ToF MS allows for the clear separation of individual oligomer peaks, enabling precise mass determination and the verification of polymer end-group functionalities. nih.govsigmaaldrich.com

Table 1: Example Polymer Characterization Data from MALDI-ToF MS This table contains representative data to illustrate the output of MALDI-ToF MS analysis and is not specific to poly(this compound).

| Polymer Sample | Mn (Da) | Mw (Da) | Dispersity (Đ) | Source |

| Poly(ethylene glycol) bis-azide | 1940 | 1950 | 1.01 | nih.gov |

| Poly(L-lactide), thiol terminated | 2310 | 2360 | 1.02 | nih.gov |

| Polyoxyethylene bis(azide) functionalized with EFB | 2240 | 2250 | 1.00 | nih.gov |

Data is illustrative of the technique's capability.

X-ray scattering is a non-destructive technique used to investigate the structure of materials at the nanoscale. nih.govunifi.it For polymers like poly(this compound), Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) provide complementary information about their morphology, size, shape, and arrangement in both solution and solid states. nih.gov

The fundamental principle involves directing a beam of X-rays onto a sample. The X-rays interact with the electrons in the material, causing them to scatter in various directions. nih.gov The resulting scattering pattern of intensity versus scattering angle is collected by a detector. nih.gov This pattern contains information about the structural characteristics of the material over different length scales.

Wide-Angle X-ray Scattering (WAXS): WAXS examines smaller length scales, corresponding to atomic and molecular distances. nih.gov It is primarily used to determine the degree of crystallinity in semi-crystalline polymers. Sharp peaks in a WAXS pattern indicate ordered, crystalline regions, while broad halos are characteristic of amorphous, disordered structures. This allows for the quantification of the crystalline fraction and provides insights into the packing of polymer chains in the solid state. nih.gov

Together, SAXS and WAXS offer a comprehensive view of the polymer's hierarchical structure, from the arrangement of individual chains to the morphology of the bulk material. nih.gov

Biochemical Research Perspectives on Ethenesulfonate Derivatives Non Clinical

Exploration of Bioactivity Profiles of Sulfonate Esters and Sulfonamides

The structural versatility of sulfonate esters and sulfonamides derived from ethenesulfonate allows for the synthesis of a wide array of compounds with potential therapeutic applications. Researchers have extensively investigated their bioactivity profiles in vitro, revealing significant antimicrobial, antiviral, and anticancer properties.

While research into the direct antimicrobial and antiviral properties of this compound esters is ongoing, the broader class of sulfonamides has a long-established history in antimicrobial therapy. openaccesspub.org Novel sulfonamide derivatives continue to be synthesized and evaluated for their potential to combat resistant microbial strains.

Antimicrobial Activity : Studies have shown that certain sulfonamide derivatives exhibit potent activity against various bacterial strains. For instance, specific N-(2-hydroxy-nitro-phenyl)-4-methyl-benzenesulfonamide compounds have demonstrated strong inhibition against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov The introduction of electron-withdrawing groups on the phenyl ring has been noted to significantly increase antimicrobial activity. nih.govnih.gov Hybrid molecules combining thienopyrimidine and sulfonamide moieties have also shown activity against Staphylococcus aureus and Escherichia coli. mdpi.com

Antifungal Activity : Arylsulfonamide derivatives have been screened against several Candida species. mdpi.com Amine derivatives of sulfonamides, in particular, have shown fungicidal effects against Candida glabrata. mdpi.com

Antiviral Activity : The sulfonamide functional group is a key component in several clinically significant antiviral drugs, particularly HIV protease inhibitors like amprenavir (B1666020) and tipranavir. nih.gov A wide range of sulfonamide derivatives are being explored for their ability to inhibit various viral targets, including HIV reverse transcriptase and integrase. nih.gov Research has also focused on sulfonamides that can inhibit viral replication by targeting viral zinc finger proteins. nih.gov Furthermore, sulfonamide derivatives have been investigated for activity against a spectrum of viruses, including herpes simplex virus (HSV-1), coxsackievirus B4 (CBV4), and adenoviruses. nih.govmdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected Sulfonamide Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Benzenesulfonamides | Staphylococcus aureus (incl. MRSA) | Strong inhibition observed, enhanced by electron-withdrawing groups. | nih.govnih.gov |